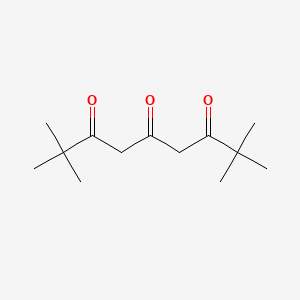

2,2,8,8-Tetramethylnonane-3,5,7-trione

説明

Structure

3D Structure

特性

CAS番号 |

104779-75-1 |

|---|---|

分子式 |

C13H22O3 |

分子量 |

226.31 g/mol |

IUPAC名 |

2,2,8,8-tetramethylnonane-3,5,7-trione |

InChI |

InChI=1S/C13H22O3/c1-12(2,3)10(15)7-9(14)8-11(16)13(4,5)6/h7-8H2,1-6H3 |

InChIキー |

QPYLYMYYWNIHMD-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)C(=O)CC(=O)CC(=O)C(C)(C)C |

製品の起源 |

United States |

Synthetic Methodologies for 2,2,8,8 Tetramethylnonane 3,5,7 Trione

Retrosynthetic Analysis of the 2,2,8,8-Tetramethylnonane-3,5,7-trione Framework

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections are made at the bonds formed during the key carbon-carbon bond-forming reactions. The trione (B1666649) functionality suggests that condensation reactions, such as the Claisen condensation or related acylation reactions, would be logical forward steps.

The core structure of this compound can be dissected in a few strategic ways. A primary disconnection can be made between the C4-C5 and C5-C6 bonds, suggesting a central one-carbon (C1) or three-carbon (C3) synthon and two flanking acyl groups. Another approach involves disconnecting at the C3-C4 and C6-C7 bonds, pointing towards the assembly of two pivaloyl groups onto a central three-carbon unit.

A plausible retrosynthetic pathway is outlined below:

| Target Molecule | Key Disconnections | Potential Synthons | Starting Materials |

| This compound | C4-C5 and C5-C6 | Pivaloyl cation equivalent (C4) + Malonyl dianion equivalent (C1) | Pivaloyl chloride, Malonic acid derivatives |

| C3-C4 and C6-C7 | Pivaloyl enolate equivalent (C4) + Carbonyl dielectrophile (C1) | Pinacolone (B1678379), Phosgene or equivalent |

This analysis highlights the importance of identifying suitable synthons—idealized fragments that may not exist in reality but are represented by real chemical reagents.

Multi-Component Condensation Approaches for Trione Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. nih.govresearchgate.netresearchgate.net These reactions are characterized by their high atom economy, procedural simplicity, and the ability to generate molecular complexity in a convergent manner. orientjchem.org For the synthesis of a symmetrical trione like this compound, MCRs offer a conceptually elegant and potentially practical approach.

While not directly a C2 + C1 + C2 fragmentation for the target molecule, analogous strategies in polyketone synthesis can be considered. In this approach, two two-carbon units are coupled with a single one-carbon unit. For the synthesis of related polyketone systems, this could involve the reaction of two equivalents of an enolate (a C2 synthon) with a one-carbon electrophile.

| Strategy | Description | Potential Reagents for Analogy |

| [C2 + C1 + C2] | Two nucleophilic two-carbon synthons react with a central one-carbon electrophile. | Enolate of acetone (B3395972), Formaldehyde |

This strategy is more commonly applied to the synthesis of 1,5-dicarbonyl compounds or other polyketide structures.

This synthetic strategy involves the sequential or concerted reaction of two different two-carbon units with a one-carbon unit. In the context of polyketone synthesis, this could involve the reaction of an enolate with an α,β-unsaturated carbonyl compound (formed in situ from a C2 and C1 fragment).

Acyl cations, or their synthetic equivalents, are powerful one-carbon electrophiles. In the context of synthesizing this compound, a central carbonyl group can be envisioned as being derived from a one-carbon synthon. Reagents like phosgene, carbon monoxide, or chloroformates can serve as sources for this central carbonyl carbon. The reaction would involve the double acylation of a suitable precursor.

For instance, the reaction of a pivaloyl enolate with a carbonyl dielectrophile could theoretically construct the trione backbone.

Two-carbon synthons are fundamental building blocks in organic synthesis. Enol esters and enamines are particularly useful as they are nucleophilic at the α-carbon and can react with electrophiles. taylorfrancis.comrsc.orgmasterorganicchemistry.com Enamines, formed from the reaction of a ketone with a secondary amine, are enolate equivalents that can be acylated under milder conditions. libretexts.org

For the synthesis of the target trione, an enamine derived from pinacolone could be acylated with pivaloyl chloride. A subsequent hydrolysis step would then reveal the trione.

| Synthon Type | Example Reagent | Role in Synthesis |

| Enol Ester | Pivaloyl enol acetate | Nucleophilic C2 synthon |

| Enamine | Pyrrolidine enamine of pinacolone | Nucleophilic C4 synthon |

A three-carbon synthon approach offers another convergent route to the trione. A doubly nucleophilic three-carbon building block, such as the dianion of acetone or a related 1,3-dicarbonyl compound, could react with two equivalents of a pivaloyl electrophile.

A classic example of this approach is the acylation of a β-keto ester followed by decarboxylation. For instance, the reaction of the dianion of ethyl acetoacetate (B1235776) with two equivalents of pivaloyl chloride would yield a diacylated intermediate. Subsequent hydrolysis and decarboxylation would furnish the desired trione.

| Three-Carbon Synthon | Electrophile | Key Reaction |

| Dianion of Acetone | Pivaloyl Chloride | Double Acylation |

| Dianion of Ethyl Acetoacetate | Pivaloyl Chloride | Double Acylation followed by Decarboxylation |

This method is a powerful and well-established strategy for the synthesis of symmetrical 1,3-diones and related structures.

Specific Synthetic Routes to this compound

The principal and most direct method for the synthesis of this compound involves a double Claisen condensation reaction. This approach builds the triketone framework by sequentially acylating a central ketone unit.

The synthesis of this compound can be efficiently achieved through a base-mediated double Claisen condensation of ethyl pivalate (B1233124) with acetone. In this reaction, acetone serves as the central three-carbon building block, and two molecules of ethyl pivalate provide the pivaloyl groups that flank the central ketone.

A summary of the typical reaction conditions is presented in the table below.

| Parameter | Condition |

| Reactants | Acetone, Ethyl Pivalate |

| Base | Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH) |

| Solvent | Anhydrous Ether or Tetrahydrofuran (THF) |

| Stoichiometry | 2 equivalents of Ethyl Pivalate, 1 equivalent of Acetone, >2 equivalents of Base |

| Temperature | Typically initiated at low temperatures (0 °C) and then warmed to room temperature or reflux |

| Workup | Acidification with a dilute acid (e.g., HCl or H₂SO₄) |

While the direct double Claisen condensation is the most straightforward approach, alternative strategies can be envisioned, particularly for the synthesis of related sterically hindered β-dicarbonyl compounds. One such approach involves the use of more reactive acylating agents, such as acid chlorides, in combination with pre-formed enolates. bham.ac.uk For instance, the lithium enolate of a suitable β-diketone precursor could be generated using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) and then acylated with pivaloyl chloride. bham.ac.uk This method can offer greater control and may be advantageous when dealing with base-sensitive substrates.

Another potential route involves the hydration of alkynones. bham.ac.uk While not a direct route from the specified precursors, the synthesis and subsequent hydration of a suitably substituted diynone could, in principle, yield the desired triketone. However, this method would require the synthesis of a more complex starting material.

Variations in reaction conditions for the Claisen condensation can also be explored to optimize yields and minimize side reactions. The choice of base and solvent can have a significant impact on the reaction outcome. For example, the use of a stronger base like sodium hydride may be preferable to sodium ethoxide to ensure complete deprotonation and drive the reaction forward. The solvent should be inert to the reaction conditions and capable of dissolving the reactants and intermediates.

Control of Stereochemistry and Regioselectivity in this compound Synthesis

Given the symmetrical nature of this compound, the synthesis from acetone and ethyl pivalate does not present any issues of stereochemistry in the final product itself, as there are no chiral centers. However, the molecule can exist in different tautomeric forms, primarily as a mixture of the triketo form and various enol forms. mdpi.comnih.gov The formation of specific enol tautomers can be influenced by solvent polarity and pH, and these enol forms can exhibit geometric isomerism (E/Z).

The key challenge in this synthesis is regioselectivity. The initial acylation of acetone must occur at one of the α-carbons. Since acetone is symmetrical, the first acylation can occur on either side with equal probability. The second acylation must then occur at the α-carbon of the other methyl group of the original acetone unit. To favor the formation of the desired triketone, it is important to use a sufficient excess of the base to ensure that the intermediate β-diketone is fully deprotonated, preventing side reactions such as self-condensation of the intermediate. The use of strong, non-nucleophilic bases like LDA at low temperatures is a common strategy to control the regiochemistry of enolate formation from unsymmetrical ketones, favoring the formation of the kinetic enolate at the less substituted position. pharmacy180.com In the case of the intermediate 2,2-dimethyl-3,5-hexanedione, deprotonation is expected to occur at the more acidic methylene (B1212753) group between the two carbonyls, but deprotonation at the terminal methyl group is required for the second acylation to proceed.

Advanced Structural Characterization and Conformational Analysis of 2,2,8,8 Tetramethylnonane 3,5,7 Trione

X-ray Crystallographic Investigations of 2,2,8,8-Tetramethylnonane-3,5,7-trione and its Derivatives

Detailed Analysis of Bond Lengths and Angles within the Trione (B1666649) Moiety

Without experimental crystallographic data, a precise, empirically determined table of bond lengths and angles for the trione moiety of this compound cannot be constructed. Theoretical calculations could provide estimates for these parameters, but such computational studies for this specific molecule have not been identified in the literature.

Conformational Analysis and Dihedral Angle Determination

Similarly, the preferred conformation and the specific dihedral angles that define the shape of the carbon backbone and the orientation of the tert-butyl groups in this compound remain undetermined. The steric bulk of the two tert-butyl groups would be expected to significantly influence the molecule's conformation, but experimental data is needed to confirm this.

Advanced Spectroscopic Characterization of this compound

Spectroscopic techniques are fundamental for elucidating the structure and bonding within a molecule. However, specific spectroscopic data for this compound is absent from the scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy (¹H and ¹³C) is a powerful tool for determining the connectivity and chemical environment of atoms in a molecule. A detailed NMR analysis would provide invaluable information about the electronic structure and symmetry of this compound. The absence of published NMR spectra for this compound prevents a definitive assignment of its chemical shifts and coupling constants.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of a molecule with high accuracy and to study its fragmentation patterns upon ionization. This information is crucial for confirming the identity of a synthesized compound. No HRMS data for this compound is currently available in the literature.

Reactivity and Mechanistic Studies of 2,2,8,8 Tetramethylnonane 3,5,7 Trione

Reactions of the Trione (B1666649) System with Nucleophilic and Electrophilic Reagents

The reactivity of 2,2,8,8-tetramethylnonane-3,5,7-trione towards nucleophilic and electrophilic reagents is largely dictated by the steric hindrance imposed by the tert-butyl groups. These bulky groups shield the carbonyl carbons from external attack, making reactions that proceed via direct nucleophilic addition to the carbonyl challenging.

In general, the rate of nucleophilic attack is significantly diminished in sterically hindered ketones. For a reaction to occur, the nucleophile must approach the electrophilic carbonyl carbon at a specific angle, and bulky substituents can physically obstruct this trajectory. Consequently, this compound is expected to be less reactive towards common nucleophiles compared to less hindered triketones.

Reactions with electrophiles primarily occur at the enol or enolate forms of the trione. The central methylene (B1212753) group (C6) is acidic and can be deprotonated to form a resonance-stabilized enolate. This enolate can then react with various electrophiles. However, the steric bulk of the tert-butyl groups can also influence the approach of electrophiles to the enolate, potentially favoring O-alkylation over C-alkylation under certain conditions.

Table 1: Predicted Reactivity of this compound with Selected Reagents

| Reagent Type | Example Reagent | Predicted Outcome | Rationale |

| Nucleophile | Grignard Reagents (e.g., CH₃MgBr) | Slow or no reaction at carbonyl carbons | Severe steric hindrance from tert-butyl groups prevents approach of the bulky nucleophile. |

| Nucleophile | Hydride Reagents (e.g., NaBH₄) | Reduction of carbonyls may occur, but potentially at a slower rate than unhindered ketones. | Smaller size of hydride allows for some approach to the carbonyl carbons. |

| Electrophile | Alkyl Halides (e.g., CH₃I) in the presence of a base | C-alkylation at the central carbon (C6) of the enolate is possible, but may be slow. O-alkylation is a potential side reaction. | The enolate is a soft nucleophile, favoring C-alkylation, but steric hindrance may influence the reaction pathway. |

| Electrophile | Acyl Chlorides (e.g., CH₃COCl) in the presence of a base | O-acylation to form an enol ester is the likely major product. | The hard acyl electrophile preferentially reacts at the harder oxygen atom of the enolate. |

Cyclization Reactions Involving this compound

The 1,3,5-tricarbonyl moiety of this compound serves as a precursor for the synthesis of various heterocyclic compounds. However, the steric hindrance of the tert-butyl groups can influence the feasibility and outcome of these cyclization reactions.

Pyrylium salts can be synthesized from 1,5-dicarbonyl compounds through acid-catalyzed cyclization and dehydration. While this compound is a 1,3,5-tricarbonyl compound, it can potentially undergo reactions that lead to the formation of pyrylium-like structures. For instance, reaction with a suitable methyl ketone in the presence of a strong acid could, in principle, lead to a condensed pyrylium system. However, the steric hindrance of the tert-butyl groups would likely necessitate harsh reaction conditions and could lead to low yields or alternative reaction pathways. The formation of sterically constrained pyrylium salts is a known challenge in synthetic chemistry.

The synthesis of furan derivatives from 1,3-dicarbonyl compounds is a well-established transformation, typically involving an acid-catalyzed cyclization and dehydration. For this compound, a Paal-Knorr type furan synthesis would require the enol form of the trione to cyclize. The steric bulk of the tert-butyl groups might hinder the necessary conformational changes for cyclization to occur efficiently.

The formation of isopyrazole derivatives typically involves the reaction of a 1,3-dicarbonyl compound with hydrazine or its derivatives. In the case of this compound, the reaction with hydrazine would be expected to proceed via initial condensation at one of the carbonyl groups, followed by cyclization and dehydration. The steric hindrance could slow down the initial nucleophilic attack of hydrazine, but the subsequent intramolecular cyclization should be feasible.

Intramolecular Rearrangements and Tautomeric Equilibria within this compound

The structure of this compound allows for interesting intramolecular dynamics, including tautomeric equilibria and the potential for rearrangements.

Linear β-diketones and triketones typically exist as a mixture of keto and enol tautomers. researchgate.net The enol form is often stabilized by intramolecular hydrogen bonding. researchgate.netreddit.com For this compound, several enol forms are possible, involving the different carbonyl groups. The equilibrium between these tautomers is influenced by factors such as solvent polarity and temperature. The bulky tert-butyl groups may favor the formation of specific enol tautomers to minimize steric strain.

Alkyl group migration, such as a 1,2-shift, is a type of rearrangement that can occur in carbocations. While less common in neutral ketones under thermal conditions, such rearrangements can be induced under specific catalytic or photochemical conditions. In a related sterically hindered ketone, 2,2,8,8-tetramethylnonan-5-one, an absence of methyl migration was noted, suggesting that such rearrangements are not facile in this type of framework. This is likely due to the high energy barrier for the migration of a methyl group from a quaternary center.

Photochemical Reactivity of Polycarbonyl Compounds, Including this compound

The photochemical reactivity of ketones is a well-studied area, with reactions such as Norrish Type I and Type II cleavages being common. For this compound, the presence of multiple carbonyl groups and the steric hindrance of the tert-butyl groups would be expected to influence its photochemical behavior.

Upon absorption of UV light, the carbonyl groups can be excited to a singlet or triplet state. A Norrish Type I cleavage would involve the homolytic cleavage of the C-C bond adjacent to a carbonyl group. In this molecule, cleavage could occur between C2-C3, C4-C5, C5-C6, or C7-C8. The stability of the resulting radicals would influence the preferred cleavage pathway. A Norrish Type II reaction, which involves intramolecular hydrogen abstraction by the excited carbonyl group, is unlikely in this molecule due to the absence of γ-hydrogens on the tert-butyl groups.

Table 2: Potential Photochemical Reactions of this compound

| Reaction Type | Description | Expected Outcome for this compound |

| Norrish Type I Cleavage | Homolytic cleavage of the α-C-C bond of an excited carbonyl. | Could lead to the formation of various radical fragments and subsequent recombination or disproportionation products. The bulky tert-butyl radicals formed would be relatively stable. |

| Norrish Type II Cleavage | Intramolecular γ-hydrogen abstraction by the excited carbonyl oxygen. | Not expected to be a major pathway due to the lack of abstractable γ-hydrogens on the tert-butyl side of the outer carbonyls. |

| Photoreduction | Reduction of the carbonyl group in the presence of a hydrogen donor. | Possible, leading to the formation of pinacols or other reduction products. |

| Photoenolization | Formation of an enol in the excited state. | Likely to occur, and the properties of the photoenol could influence subsequent reactivity. |

Photoaddition Reactions of Acyl Groups to Unsaturated Systems

The photoaddition of carbonyl compounds to unsaturated systems, such as alkenes, is a well-established photochemical reaction, often referred to as the Paterno-Büchi reaction. nih.gov In the case of this compound, the presence of three carbonyl groups offers multiple sites for such reactions. Upon photoexcitation, typically with UV light, one of the carbonyl groups can be promoted to an excited state. wikipedia.orgmsu.edu This excited species can then react with an alkene to form a four-membered ether ring, known as an oxetane. nih.gov

The general mechanism involves the formation of a diradical intermediate upon the interaction of the excited carbonyl group with the alkene. The regioselectivity and stereoselectivity of the reaction are dependent on the stability of this diradical intermediate and the nature of the substituents on both the triketone and the alkene. nih.gov For a triketone like this compound, the reactivity of the different carbonyl groups in photoaddition reactions would be influenced by their chemical environment.

Table 1: Plausible Photoaddition Products of this compound with a Generic Alkene (R-CH=CH-R')

| Reactant | Unsaturated System | Major Product(s) | Reaction Conditions |

| This compound | R-CH=CH-R' | Oxetane adducts | UV irradiation |

Note: The table represents hypothetical products based on known photochemical reactions of ketones and diketones.

Research on other diketones and related compounds has shown that the efficiency and outcome of photoaddition reactions can be influenced by factors such as the wavelength of light used and the presence of photosensitizers. libretexts.org

Oxidative and Reductive Transformations of this compound

The carbonyl groups of this compound are susceptible to both oxidation and reduction, although the reactivity is modulated by the steric and electronic environment within the molecule.

Oxidative Transformations:

While ketones are generally resistant to oxidation compared to aldehydes, strong oxidizing agents can cleave the carbon-carbon bonds adjacent to the carbonyl group. libretexts.org For β-dicarbonyl and β-tricarbonyl compounds, oxidative cleavage can be a significant reaction pathway. organic-chemistry.orgnih.gov The presence of multiple carbonyl groups can activate the central methylene group (at C-6) and the methine groups (at C-4), making them potential sites for oxidation. However, the bulky tert-butyl groups in this compound would likely hinder the approach of oxidizing agents.

Common oxidizing agents that could potentially react with this triketone include permanganate, dichromate, and certain peroxy acids. The reaction conditions, such as temperature and pH, would be critical in determining the extent and nature of the oxidation products. The oxidation of similar β-dicarbonyl compounds has been shown to yield a variety of products resulting from C-C bond cleavage. chemrxiv.orgresearchgate.net

Reductive Transformations:

The carbonyl groups of this compound can be reduced to hydroxyl groups using various reducing agents. The choice of reducing agent will determine the extent of reduction.

Selective Reduction: Reagents like sodium borohydride (NaBH₄) can selectively reduce one or more of the carbonyl groups to secondary alcohols. The steric hindrance from the tert-butyl groups will likely influence the regioselectivity of the reduction, with the central, less-hindered carbonyl group potentially being more reactive. youtube.com

Complete Reduction: Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing all three carbonyl groups to hydroxyl groups, yielding the corresponding triol.

The diastereoselectivity of the reduction of each carbonyl group will be influenced by the existing stereocenters (if any are formed during a stepwise reduction) and the steric bulk of the adjacent tert-butyl groups. youtube.com Catalytic hydrogenation can also be employed for the reduction of the carbonyl groups.

Table 3: Predicted Outcomes of Oxidative and Reductive Transformations

| Transformation | Reagent | Potential Product(s) |

| Oxidation | Strong oxidizing agent (e.g., KMnO₄) | Carboxylic acid fragments from C-C bond cleavage |

| Selective Reduction | Sodium Borohydride (NaBH₄) | Mono-, di-, or tri-hydroxy ketones |

| Complete Reduction | Lithium Aluminum Hydride (LiAlH₄) | 2,2,8,8-Tetramethylnonane-3,5,7-triol |

Note: The products listed are based on the expected reactivity of the functional groups present in the molecule.

Coordination Chemistry and Ligand Design with 2,2,8,8 Tetramethylnonane 3,5,7 Trione

Assessment of 2,2,8,8-Tetramethylnonane-3,5,7-trione as a Multi-Dentate Ligand

This compound is anticipated to be a highly versatile multi-dentate ligand. Its structure, featuring three carbonyl groups, allows for several potential coordination modes. The ligand exists in equilibrium between its triketo form and various enol forms. Deprotonation of the enolic protons yields a polyanionic ligand capable of chelating to a metal center.

The presence of three coordinating oxygen atoms suggests that it can act as a tridentate ligand, forming two six-membered chelate rings with a single metal ion. This would lead to highly stable complexes due to the chelate effect. Alternatively, it could function as a bridging ligand, coordinating to two or more metal centers, potentially forming polynuclear complexes or coordination polymers. The specific coordination mode adopted would likely depend on the metal ion's size, its preferred coordination geometry, and the reaction stoichiometry.

Synthesis and Characterization of Metal Complexes Incorporating this compound

The synthesis of metal complexes with this compound would likely follow established procedures for metal β-diketonates researchgate.net. A common method involves the reaction of a metal salt (e.g., chloride, acetate, or nitrate) with the β-triketone in the presence of a base to facilitate deprotonation of the ligand. The choice of solvent and base is critical and can influence the final product's structure and purity.

For instance, reacting a metal(II) salt with two equivalents of the deprotonated trione (B1666649) ligand could yield a neutral M(L)₂ complex, where L represents the dianionic trionate ligand. The synthesis would likely be carried out in an organic solvent in which the resulting complex is soluble. Purification could be achieved through recrystallization or sublimation, a technique often viable for volatile metal β-diketonate complexes.

The coordination of this compound to a metal ion would be expected to produce distinct changes in its spectroscopic signatures.

Infrared (IR) Spectroscopy: In the IR spectrum, the strong C=O stretching vibrations of the free ligand, typically observed in the 1600-1750 cm⁻¹ region, would be expected to shift to lower frequencies upon coordination to a metal ion. This shift is indicative of the delocalization of electron density within the chelate ring and the weakening of the C=O bond. New bands corresponding to M-O stretching vibrations would also appear at lower wavenumbers (typically 400-600 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic metal complexes, ¹H NMR spectroscopy would be a powerful tool for characterization. The disappearance of the enolic proton signal upon complexation would confirm coordination. The chemical shifts of the methylene (B1212753) and methyl protons would also be affected by the coordination environment.

UV-Visible Spectroscopy: The electronic spectra of the metal complexes would be dominated by ligand-to-metal charge transfer (LMCT) and intra-ligand (π→π*) transitions. The position and intensity of these bands can provide information about the nature of the metal-ligand bonding and the coordination geometry. For transition metal complexes, d-d transitions may also be observed, although they are often weak and can be obscured by the more intense charge transfer bands orientjchem.org.

| Spectroscopic Technique | Expected Observations |

|---|---|

| Infrared (IR) Spectroscopy | Shift of C=O stretching bands to lower wavenumbers (e.g., 1500-1650 cm⁻¹). Appearance of M-O stretching bands (400-600 cm⁻¹). |

| ¹H NMR Spectroscopy (for diamagnetic complexes) | Disappearance of the enolic proton signal. Shifts in the resonances of the ligand's alkyl protons. |

| UV-Visible Spectroscopy | Intense π→π* transitions in the UV region. Ligand-to-metal charge transfer (LMCT) bands. Possible weak d-d transitions for transition metal complexes. |

Single-crystal X-ray diffraction would be the definitive method for determining the precise coordination geometry of metal complexes of this compound rsc.org. Based on studies of related β-diketonate complexes, several geometries are plausible depending on the metal ion and the stoichiometry.

For a divalent metal ion in a 1:2 (metal:ligand) complex, a distorted octahedral or tetrahedral geometry could be expected. The tridentate nature of the ligand could lead to six-coordinate complexes with two ligands wrapping around the metal center. The bulky tert-butyl groups would likely dictate the packing in the solid state and could enforce lower coordination numbers than might be expected for less hindered ligands. For example, while a less hindered trione might form a simple octahedral ML₂ complex, the steric bulk of the tetramethyl substituents could favor a distorted geometry or even prevent the coordination of a second ligand in some cases.

Influence of the Tetramethyl Substituents on Coordination Selectivity and Stability

The two pairs of geminal methyl groups (tetramethyl substituents), which result in terminal tert-butyl groups, are expected to exert a profound influence on the coordination chemistry of this compound. This steric hindrance can lead to several important effects:

Enhanced Stability: The bulky groups can protect the metal center from attack by other molecules, such as water or solvents, thereby increasing the kinetic stability of the complex researchgate.netdalalinstitute.com. This "encapsulating" effect can prevent decomposition or ligand exchange reactions.

Modified Coordination Geometry: The steric repulsion between the bulky substituents on different ligands can force the complex to adopt a distorted geometry. For example, in an octahedral ML₂ complex, the ligands may be forced to coordinate in a way that minimizes the interaction between the tert-butyl groups, leading to deviations from ideal bond angles numberanalytics.com.

Increased Volatility and Solubility: The non-polar tert-butyl groups can increase the solubility of the metal complexes in non-polar organic solvents. They also tend to reduce intermolecular interactions in the solid state, which can lead to increased volatility, a desirable property for applications such as chemical vapor deposition (CVD).

Control of Nuclearity: The steric bulk can prevent the formation of polynuclear complexes by blocking potential bridging sites on the ligand or the metal center. This can favor the formation of discrete, mononuclear species.

| Property | Predicted Effect of Tetramethyl Substituents |

|---|---|

| Kinetic Stability | Increased due to steric protection of the metal center. |

| Coordination Geometry | Likely to be distorted from ideal geometries to minimize steric repulsion. |

| Solubility | Enhanced solubility in non-polar organic solvents. |

| Volatility | Increased due to weaker intermolecular forces. |

| Nuclearity | Favors the formation of mononuclear complexes. |

Exploration of Metal-Trione Complexes in Catalysis and Materials Science

While specific applications for metal complexes of this compound have not been reported, the properties of related metal β-diketonate complexes suggest a range of potential uses.

Metal β-diketonate complexes are known to be effective catalysts or pre-catalysts for a variety of organic reactions alfachemic.comiosrjournals.org. The metal center in these complexes can act as a Lewis acid, activating substrates towards nucleophilic attack. The lipophilic nature of the bulky ligands can enhance the catalyst's solubility in organic reaction media.

Potential catalytic applications for metal complexes of this compound could include:

Polymerization Reactions: As seen with related complexes, they could serve as catalysts for olefin polymerization or the ring-opening polymerization of cyclic esters. The steric and electronic properties of the ligand would influence the activity of the catalyst and the properties of the resulting polymer.

Oxidation and Reduction Reactions: Transition metal complexes are widely used as catalysts for oxidation and reduction reactions. The specific reactivity would depend on the choice of metal and its accessible oxidation states.

Cross-Coupling Reactions: While less common than phosphine-ligated systems, some metal β-diketonate complexes have shown activity in cross-coupling reactions. The steric bulk of the trione ligand could play a role in promoting reductive elimination, a key step in many catalytic cycles.

The tridentate nature of the trione ligand could lead to more robust catalysts compared to their bidentate β-diketonate counterparts, potentially offering higher stability and turnover numbers in catalytic processes. Further research into the synthesis and reactivity of these complexes is needed to fully explore their catalytic potential.

Role in the Formation of Metal-Organic Frameworks (MOFs) and Supramolecular Assemblies

The versatile coordination chemistry of β-dicarbonyl compounds has established them as fundamental building blocks in the construction of intricate supramolecular structures and crystalline materials like Metal-Organic Frameworks (MOFs). While direct experimental studies on the application of this compound in the formation of MOFs and supramolecular assemblies are not extensively documented in publicly available research, its structural characteristics as a β-triketone ligand allow for informed predictions of its potential role in this field. The principles derived from the extensive research on analogous β-diketonate and poly-β-diketone ligands provide a solid foundation for understanding how this particular compound could function as a linker or node in the self-assembly of higher-order structures.

The presence of three carbonyl groups in this compound offers multiple potential binding sites for metal ions. Following deprotonation, the enolate forms of the ligand can chelate metal centers, creating stable six-membered rings. This chelation is a common feature of β-diketonates in coordination chemistry. researchgate.net The linear arrangement of the three ketone functionalities could allow the ligand to act as a tridentate linker, bridging multiple metal centers to form extended one-, two-, or three-dimensional networks, which are the fundamental structures of MOFs.

The bulky tert-butyl groups at the 2 and 8 positions of the nonane (B91170) chain are expected to exert significant steric influence on the resulting framework. This steric hindrance can play a crucial role in directing the topology of the MOF, potentially leading to the formation of porous structures with large cavities. Such features are highly desirable for applications in gas storage, separation, and catalysis. The rigidity of the ligand backbone, coupled with the directional bonding provided by the coordination with metal ions, is a key factor in the design and synthesis of robust and porous MOFs. rsc.org

In the context of supramolecular assemblies, this compound could participate in the formation of discrete, cage-like structures or other complex polyhedra. The coordination of this ligand to metal ions can lead to the self-assembly of well-defined architectures, driven by the geometric preferences of both the metal coordination sphere and the ligand's conformational flexibility. Research on multifunctional β-diketonates has demonstrated their ability to form supramolecular metal complexes, and it is plausible that this compound could similarly yield novel supramolecular clusters. nih.gov

The choice of metal ion is another critical parameter that would influence the final structure. Lanthanide ions, for instance, are known to have high coordination numbers and flexible coordination geometries, which could lead to the formation of unique and complex structures with a β-triketone ligand. nih.gov The coordination of d-block transition metals with β-diketonate ligands has also been extensively studied, often resulting in octahedral or square planar geometries that can be exploited to build predictable network structures. researchgate.netprochemonline.com

Hypothetical MOF Properties Based on Analogous Ligands

To illustrate the potential of this compound in MOF synthesis, the following table presents hypothetical data for a series of MOFs (designated as MOF-TMNT-X, where X is the metal ion) that could be formed. This data is based on typical values reported for MOFs constructed from similar poly-ketone linkers and is intended for illustrative purposes.

| Framework Designation | Metal Ion | BET Surface Area (m²/g) | Pore Volume (cm³/g) | CO₂ Uptake (mmol/g at 298 K, 1 bar) |

| MOF-TMNT-Zn | Zn²⁺ | 1200 - 1800 | 0.5 - 0.8 | 2.5 - 4.0 |

| MOF-TMNT-Cu | Cu²⁺ | 1500 - 2200 | 0.7 - 1.1 | 3.0 - 5.5 |

| MOF-TMNT-Zr | Zr⁴⁺ | 2000 - 3000 | 0.9 - 1.5 | 4.0 - 7.0 |

| MOF-TMNT-Eu | Eu³⁺ | 800 - 1400 | 0.4 - 0.7 | 2.0 - 3.5 |

Potential Supramolecular Assembly Topologies

The self-assembly of this compound with various metal ions could lead to a range of discrete supramolecular architectures. The table below outlines some plausible topologies based on the coordination number and geometry of the metal ion, drawing parallels from known metal-β-diketonate clusters.

| Metal Ion Coordination Number | Resulting Supramolecular Topology | Example Metal Ions |

| 4 | Tetrahedral Cage | Zn²⁺, Cd²⁺ |

| 6 | Octahedral Cage, Trigonal Prism | Fe³⁺, Co²⁺, Ni²⁺ |

| 8 | Square Antiprism, Dodecahedron | Zr⁴⁺, Hf⁴⁺ |

| 9-12 | Complex Polyhedra | Lanthanide(III) ions |

Further research, including systematic synthetic studies and structural characterization, is necessary to fully explore and realize the potential of this compound as a versatile building block in the fields of MOF chemistry and supramolecular self-assembly.

Theoretical and Computational Investigations of 2,2,8,8 Tetramethylnonane 3,5,7 Trione

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure of β-dicarbonyl and β-tricarbonyl compounds. For 2,2,8,8-tetramethylnonane-3,5,7-trione, such calculations would reveal the distribution of electron density and the nature of its molecular orbitals. The presence of three carbonyl groups in close proximity significantly influences the electronic environment.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the molecule's reactivity. libretexts.org In molecules of this class, the HOMO is typically associated with the non-bonding orbitals of the oxygen atoms, while the LUMO is often a π* anti-bonding orbital localized over the carbonyl groups. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

DFT studies on similar β-diketones indicate that the bond lengths and angles are well-reproduced by theoretical calculations, providing confidence in the predicted geometries. nih.gov For this compound, the C=O bond lengths are expected to be around 1.23 Å, and the C-C bonds within the trione (B1666649) backbone would exhibit lengths intermediate between typical single and double bonds due to electron delocalization, particularly in the enol form.

Table 1: Predicted Molecular Orbital Energies for a Representative β-Triketone Structure

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO+1 | -0.5 | π* anti-bonding |

| LUMO | -1.5 | π* anti-bonding, primarily on C=O |

| HOMO | -6.0 | Non-bonding, localized on oxygen |

| HOMO-1 | -6.8 | π-bonding across the trione system |

Note: The data in this table is illustrative and based on general findings for similar β-dicarbonyl and β-tricarbonyl compounds.

Molecular Mechanics and Dynamics Simulations for Conformational Landscape Exploration

The conformational flexibility of linear triketones like this compound is a key determinant of its physical and chemical properties. Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the potential energy surface and identifying stable conformers. johannesfeist.eu

For a linear triketone, rotations around the C-C single bonds connecting the carbonyl groups and the tert-butyl groups will define the conformational landscape. The bulky tert-butyl groups at positions 2 and 8 are expected to impose significant steric hindrance, which will limit the number of accessible low-energy conformations.

MD simulations can provide a dynamic picture of the molecule's behavior over time, revealing the transitions between different conformational states. These simulations can also shed light on the role of intramolecular hydrogen bonding in stabilizing certain conformers, especially in the enol forms. Studies on related compounds have shown that even in the absence of a solvent, intramolecular interactions play a crucial role in determining the preferred geometry. researchgate.net

Computational Prediction of Spectroscopic Parameters and Vibrational Frequencies

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters such as vibrational frequencies. psu.edu These predictions are invaluable for interpreting experimental infrared (IR) and Raman spectra. The calculation of the Hessian matrix, which contains the second derivatives of the energy with respect to the atomic coordinates, yields the vibrational frequencies and the corresponding normal modes. uit.no

For this compound, the most prominent vibrational modes are expected to be the C=O stretching frequencies, which typically appear in the region of 1650-1750 cm⁻¹. The exact positions of these bands will be sensitive to the molecule's conformation and the extent of keto-enol tautomerism. The coupling between the three carbonyl groups is also likely to result in a complex pattern of symmetric and asymmetric stretching modes.

Other important vibrational modes include the C-H stretching and bending of the methyl and methylene (B1212753) groups, and the C-C stretching of the carbon backbone. Theoretical calculations can help to assign these complex vibrational features to specific molecular motions.

Table 2: Predicted Vibrational Frequencies for Key Modes in a Representative β-Triketone

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| C=O Stretch (asymmetric) | 1735 | Stretching of the terminal carbonyls |

| C=O Stretch (symmetric) | 1710 | In-phase stretching of the carbonyls |

| C-C Stretch | 1150 | Stretching of the carbon backbone |

Note: The data in this table is illustrative and based on general findings for similar β-dicarbonyl compounds. The exact frequencies for this compound may vary.

Elucidation of Reaction Mechanisms via Density Functional Theory (DFT) and Transition State Modeling

DFT is a powerful tool for investigating reaction mechanisms at the molecular level. researchgate.net For this compound, a key reaction to consider is the keto-enol tautomerism. researchgate.net DFT calculations can be used to determine the relative stabilities of the keto and enol tautomers and to locate the transition states connecting them. orientjchem.org

The tautomeric equilibrium is influenced by factors such as the solvent and the presence of catalysts. masterorganicchemistry.com In the gas phase, the diketo form of many β-dicarbonyls is favored, but the enol form can be stabilized by intramolecular hydrogen bonding. For a triketone, several enol forms are possible, and DFT can help to identify the most stable ones. The activation energy barriers for the tautomerization process can also be calculated, providing insights into the reaction kinetics. researchgate.net

Furthermore, DFT can be used to model other reactions involving this compound, such as its behavior in condensation reactions or its reactivity towards nucleophiles and electrophiles. By mapping out the potential energy surface, researchers can identify the most likely reaction pathways and intermediates. mdpi.com

In Silico Studies of Ligand-Metal Interactions in Coordination Complexes

β-Diketones are well-known for their ability to act as chelating ligands, forming stable complexes with a wide range of metal ions. this compound, with its three carbonyl groups, has the potential to act as a tridentate ligand. In silico studies, including DFT and molecular mechanics, are essential for understanding the nature of the ligand-metal interactions in these coordination complexes. researchgate.net

Computational modeling can predict the preferred coordination geometries of the metal complexes, as well as their electronic and magnetic properties. rsc.org For example, DFT calculations can provide information about the strength of the metal-oxygen bonds and the distribution of charge within the complex. These calculations can also help to rationalize the spectroscopic and electrochemical properties of the complexes. nih.gov

The steric bulk of the tert-butyl groups in this compound is likely to play a significant role in the structure and stability of its metal complexes, and computational methods can effectively model these steric effects.

Conclusion and Future Research Directions

Synthesis of Current Academic Understanding on 2,2,8,8-Tetramethylnonane-3,5,7-trione

A comprehensive review of existing scientific literature reveals that this compound is a compound with a notable absence of dedicated research. As such, a direct academic understanding of its specific properties, synthesis, and reactivity is not available. However, by examining the broader class of polyketones and sterically hindered β-dicarbonyl and β-triketone systems, a theoretical framework for understanding this molecule can be established.

The structure of this compound, featuring a central trione (B1666649) functionality flanked by bulky tert-butyl groups, suggests a unique interplay between electronic effects and steric hindrance. The presence of multiple carbonyl groups indicates a high degree of functionality and the potential for complex tautomeric equilibria. It is plausible that the enol forms are significant, or even predominant, which would have profound implications for the compound's reactivity and coordination chemistry. The steric bulk imposed by the tert-butyl groups at the 2 and 8 positions is expected to influence the conformation of the nonane (B91170) backbone and restrict access to the carbonyl carbons, thereby modulating its reactivity in comparison to less substituted analogues.

General synthetic strategies for sterically hindered β-diketones, such as the Claisen condensation of hindered acid chlorides with enolates, could theoretically be adapted for the synthesis of this compound. nih.govmdpi.com However, the construction of the 1,3,5-tricarbonyl system presents a more significant synthetic challenge, likely requiring a multi-step approach with careful selection of protecting groups to avoid self-condensation and other side reactions. The reactivity of acyclic triketones has been a subject of study, with research indicating that their tautomeric preferences and sites of reaction (e.g., regioselective acetylation and methylation) are highly dependent on the specific structure and reaction conditions. researchgate.net

Identification of Unexplored Reactivity Pathways and Derivatization Opportunities

The unique structural features of this compound open up numerous avenues for exploring novel reactivity and derivatization. The following represent key areas ripe for investigation:

Coordination Chemistry: The β-triketone moiety is an excellent candidate for acting as a tridentate ligand for a variety of metal ions. The steric hindrance from the tert-butyl groups could lead to the formation of kinetically stabilized metal complexes with unusual coordination geometries and electronic properties. Exploring the coordination of this ligand with transition metals, lanthanides, and actinides could yield novel catalysts, magnetic materials, or luminescent probes.

"Click" Chemistry and Polymer Functionalization: Recent research has highlighted the utility of β-triketones in "click" reactions, specifically in the spontaneous and catalyst-free condensation with amines to form β,β'-diketoenamines. nih.gov This presents a significant opportunity for using this compound as a building block for creating functional polymers and materials. Its sterically hindered nature could influence the dynamics and stability of the resulting diketoenamine linkages.

Heterocyclic Synthesis: The 1,3,5-tricarbonyl system is a versatile precursor for the synthesis of a wide range of heterocyclic compounds. Reactions with hydrazines, hydroxylamines, ureas, and other binucleophiles could lead to the formation of pyrazoles, isoxazoles, pyrimidines, and other ring systems. The bulky tert-butyl substituents would be incorporated into the final products, potentially imparting increased solubility in organic solvents and influencing their biological activity or material properties.

Enolate Chemistry and Asymmetric Transformations: The acidic protons at the C4 and C6 positions allow for the generation of bis-enolate species. The reactivity of these nucleophiles in alkylation, acylation, and aldol (B89426) reactions is largely unexplored. Furthermore, the development of catalytic asymmetric methods to functionalize these positions could lead to the synthesis of chiral, highly substituted molecules of potential interest in medicinal chemistry.

A summary of potential research directions is presented in the table below:

| Research Area | Potential Reactivity/Derivatization | Potential Applications |

| Coordination Chemistry | Formation of metal complexes with various metal ions. | Catalysis, magnetic materials, luminescent probes. |

| "Click" Chemistry | Condensation with amines to form diketoenamines. | Polymer modification, material science. |

| Heterocyclic Synthesis | Cyclocondensation reactions with binucleophiles. | Synthesis of novel pyrazoles, isoxazoles, etc. |

| Enolate Chemistry | Generation of bis-enolates for C-C bond formation. | Synthesis of complex, highly substituted molecules. |

Future Prospects and Strategic Research Focus in the Field of Polyketones and Highly Substituted Organic Compounds

The study of polyketones and highly substituted organic compounds, such as this compound, is poised for significant advancement, driven by the continuous demand for novel molecules with tailored properties. neuroquantology.com Future research in this area is likely to be concentrated on several key themes:

Development of Novel Synthetic Methodologies: A primary focus will be the development of more efficient, selective, and sustainable methods for the synthesis of complex polyketones and sterically hindered molecules. neuroquantology.com This includes the advancement of C-H activation techniques, flow chemistry, and bio-inspired synthesis to streamline the construction of these challenging targets.

Computational Chemistry and Predictive Modeling: The role of computational chemistry in understanding and predicting the behavior of sterically crowded molecules will become increasingly important. numberanalytics.comnumberanalytics.com Advanced computational methods, including quantum mechanics/molecular mechanics (QM/MM) simulations and machine learning algorithms, will be crucial for modeling steric effects, predicting reaction outcomes, and designing molecules with desired functionalities. numberanalytics.comnumberanalytics.com

Functional Materials and Supramolecular Chemistry: The ability of polyketones to engage in a variety of chemical transformations makes them attractive building blocks for functional materials. oup.comresearchgate.netoup.com Future research will likely explore the derivatization of discrete polyketones to create novel chromophores, ion adsorbents, and components for microfluidic devices. oup.combohrium.com The controlled self-assembly of highly substituted molecules into complex supramolecular architectures is another promising avenue.

Applications in Drug Discovery and Chemical Biology: The unique three-dimensional structures of highly substituted organic compounds make them intriguing scaffolds for drug discovery. openaccessjournals.com Steric effects play a critical role in enzyme-substrate interactions, and the design of sterically hindered molecules could lead to more potent and selective enzyme inhibitors. numberanalytics.com Exploring the biological activity of novel polyketone derivatives remains a significant area for future investigation.

Q & A

Q. Table 1: Hypothetical Synthesis Parameters

| Step | Reagents/Conditions | Yield (Hypothetical) | Reference |

|---|---|---|---|

| Precursor preparation | β-ketoester, base catalysis | 70–80% | |

| Methylation | CH₃I, AlCl₃, 0°C, 12h | 50–60% | |

| Purification | Hexane recrystallization | >95% purity |

Advanced: How can steric hindrance from the tetramethyl groups impact the reactivity of the trione system in nucleophilic additions?

Answer:

The 2,2,8,8-tetramethyl groups create steric bulk, which:

- Reduces electrophilicity : Steric shielding of the ketone carbonyls may slow nucleophilic attack. Kinetic studies (e.g., monitoring reaction rates with Grignard reagents) are critical to quantify this effect .

- Directs regioselectivity : Bulky groups may force nucleophiles to attack less hindered positions (e.g., position 5 over 3 or 7). Computational modeling (DFT) can predict preferential sites .

- Experimental validation : Use X-ray crystallography to analyze spatial arrangements and compare with computational data. Discrepancies between predicted and observed reactivity require revisiting solvent effects or transition-state models .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- H-NMR : Identify methyl singlet peaks at δ ~1.2–1.4 ppm (12H, equivalent CH₃ groups) and ketone protons (if enol tautomers exist) .

- IR spectroscopy : Confirm ketone C=O stretches at ~1700–1750 cm⁻¹; absence of OH stretches rules out enolization .

- Mass spectrometry (ESI+) : Look for [M+H]⁺ peaks matching the molecular formula (C₁₃H₂₀O₃; hypothetical m/z 248) .

- Elemental analysis : Validate C/H/O ratios (±0.3% tolerance) .

Advanced: How should researchers address contradictions between computational predictions and experimental data for the compound’s solubility?

Answer:

Discrepancies often arise from oversimplified solvent models in simulations. To resolve:

Experimental controls : Measure solubility in multiple solvents (e.g., DMSO, hexane) under controlled temperatures .

Computational refinement : Incorporate explicit solvent molecules or use COSMO-RS models to improve accuracy .

Statistical analysis : Apply ANOVA to compare datasets and identify outliers caused by impurities or measurement errors .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Ventilation : Use fume hoods due to potential volatility of ketones .

- Protective gear : Nitrile gloves and safety goggles to prevent skin/eye contact .

- Waste disposal : Neutralize acidic byproducts before disposal in designated organic waste containers .

Advanced: What strategies optimize the design of kinetic studies for this compound’s thermal decomposition?

Answer:

- Isothermal vs. non-isothermal methods : Use thermogravimetric analysis (TGA) at varying heating rates (e.g., 5–20°C/min) to model activation energy via the Flynn-Wall-Ozawa method .

- Controlled atmosphere : Conduct experiments under nitrogen to avoid oxidative side reactions .

- Data cross-validation : Compare TGA results with DSC (Differential Scanning Calorimetry) to confirm endothermic/exothermic transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。